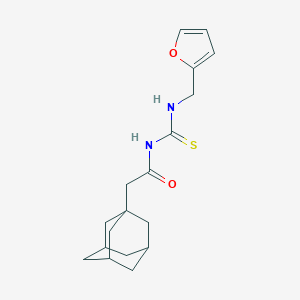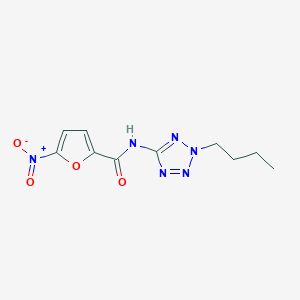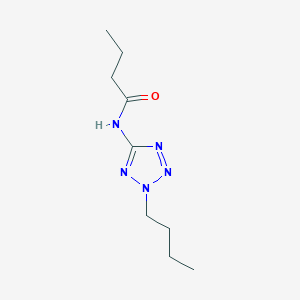
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide, also known as AFA, is a synthetic compound that has gained attention for its potential use in scientific research. AFA is a member of the adamantane family and is structurally similar to amantadine, a medication used to treat Parkinson's disease and influenza.
Mecanismo De Acción
The exact mechanism of action of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide is not fully understood. However, it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide in lab experiments is its ability to selectively target cancer cells. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide. One area of research is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method to increase the yield of this compound and improve its solubility in water. Other areas of research could include investigating its potential as a treatment for other diseases, such as Alzheimer's disease, and exploring its mechanism of action in more detail.
In conclusion, this compound is a synthetic compound that has gained attention for its potential use in scientific research. It has been studied for its potential use in cancer treatment and the treatment of Alzheimer's disease. This compound has been shown to have a variety of biochemical and physiological effects and has minimal toxicity to normal cells. However, its low solubility in water is a limitation for lab experiments. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide involves the reaction of 2-(1-adamantyl)thioacetic acid with furfurylamine in the presence of thionyl chloride. The resulting product is then treated with potassium hydroxide to obtain this compound. The yield of this compound is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells.
This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H24N2O2S |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23) |
Clave InChI |
ZUYVUBWXXGSUOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
